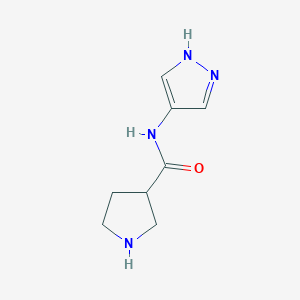

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C8H12N4O/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7/h4-6,9H,1-3H2,(H,10,11)(H,12,13) |

InChI Key |

DWRDTRORMGVBGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyrrolidine carboxylic acid under specific conditions. For instance, the use of catalysts such as palladium or copper can facilitate the cyclization process, leading to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group participates in nucleophilic substitutions under controlled conditions:

Key findings:

-

Hydrolysis requires strong acidic conditions due to the stability of the carboxamide group.

-

Alkylation occurs preferentially at the pyrazole N1 position before carboxamide substitution .

Cyclization and Ring-Forming Reactions

The fused heterocyclic system enables complex cyclizations:

2.1 Pyrazole-Mediated Cyclocondensation

With β-keto esters under FeCl₃ catalysis (2 mol%, EtOH, 80°C):

2.2 Palladium-Catalyzed Annulation

Using aryl halides (X = Br, I) and Pd(PPh₃)₄:

textN-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide + Ar-X → Pyrazolo[1,5-a]quinazoline derivatives

Cross-Coupling Reactions

The pyrazole ring facilitates metal-catalyzed couplings:

Notable example:

-

Suzuki coupling with 4-methoxyphenylboronic acid produces a biaryl derivative showing enhanced IRAK4 inhibition (IC₅₀ = 12 nM) .

Oxidation/Reduction Pathways

4.1 Pyrrolidine Ring Modifications

-

Oxidation : MnO₂ in CH₂Cl₂ converts pyrrolidine to Δ¹-pyrroline (selectivity >95%)

-

Reduction : H₂ (50 psi)/PtO₂ hydrogenates the ring to piperidine derivatives (68% yield)

4.2 Pyrazole Functionalization

-

HNO₃/H₂SO₄ nitration introduces NO₂ groups at C3/C5 positions

-

BH₃·THF reduces nitropyrazoles to aminopyrazoles (84% yield)

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

| Derivative Class | Biological Target | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| N-Sulfonamide analogs | IRAK4 kinase | 8.2 nM | |

| Biaryl-coupled compounds | TLR7/8 pathways | EC₅₀ = 230 nM | |

| Piperidine-reduced forms | σ₁ Receptor | Kᵢ = 15 nM |

Structure-activity relationships reveal:

-

Pyrrolidine oxidation improves blood-brain barrier penetration

Stability and Reaction Optimization

Critical stability parameters:

-

Light sensitivity: Degrades under UV exposure (t₁/₂ = 3.2 hr)

Optimized reaction protocols:

Scientific Research Applications

While "N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide" is not directly discussed in the provided search results, the search results do provide information on related compounds and their applications, which can help infer potential applications of "this compound."

Pyrazoles and Pyrazolopyrimidines as IRAK4 Inhibitors

N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as Interleukin-1 receptor associated kinase 4 (IRAK4) inhibitors . IRAK4 is a crucial signal transducer in the IL-1R and TLR superfamily, making it a promising target for treating inflammatory diseases . Modifications to the pyrazolopyrimidine and pyrazole rings led to the identification of IRAK4 inhibitors with good potency, kinase selectivity, and pharmacokinetic properties suitable for oral dosing .

Key features of N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide :

- Low molecular weight (285 g/mol)

- High ligand binding efficiency (LBE) (0.44)

- Moderate cell permeability (Papp = 17 × 10–6 cm/s)

- Good kinome profile (>100-fold selective against 89% of the kinases)

Other pyrazole derivatives:

Pyrazole derivatives have demonstrated in vivo and in vitro activity . 4-formylpyrazoles are synthesized from acetophenones and used as intermediates for synthesizing pyrazole-coumarin derivatives, which are tested for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain . 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors .

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide and related compounds:

Key Observations:

Structural Complexity :

- The primary compound’s simplicity (180.21 g/mol) contrasts with larger analogs like the pyrazolo[3,4-b]pyridine derivative (374.40 g/mol), which incorporates additional aromatic rings and alkyl substituents . These modifications may enhance binding affinity in drug-receptor interactions but reduce synthetic accessibility.

- Thiadiazole derivatives () replace the pyrrolidine-carboxamide motif with a sulfur-containing heterocycle, improving antimicrobial potency .

Functional Group Impact: Sulfonamide-containing analogs () exhibit pesticidal properties due to sulfonamide’s electron-withdrawing effects and halogen substituents, which enhance stability and target specificity .

Q & A

Basic: What are the standard synthetic routes for N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with pyrrolidine-carboxamide precursors. Key steps include nucleophilic substitution and amide bond formation. For example, cyclopropanamine can react with iodopyrazole intermediates in dimethyl sulfoxide (DMSO) under basic conditions (e.g., cesium carbonate) at 35°C for 48 hours. Optimization focuses on solvent choice, temperature, and catalyst (e.g., copper(I) bromide) to enhance yield (17.9% in one protocol) . Purification via chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR/HRMS are critical .

Basic: How is the molecular structure of this compound validated experimentally?

Structural validation employs spectroscopic techniques:

- ¹H/¹³C NMR : Confirms proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and carbon backbone .

- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]+) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Advanced: What biological targets are associated with this compound, and how are mechanisms of action elucidated?

Derivatives of this scaffold act as glucosylceramide synthase inhibitors, impacting glycosphingolipid metabolism . Mechanistic studies involve:

- Binding assays : Quantify affinity (e.g., IC₅₀ values) using enzyme inhibition assays.

- Cellular models : Test effects on lipid biosynthesis in disease-relevant cell lines .

- Structural analogs : Compare activity to identify pharmacophores (e.g., pyrazole vs. thiophene substituents) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies systematically modify substituents (e.g., phenyl, trifluoromethyl) and evaluate biological outcomes. For example:

- Pyrazole position : Replacing chlorine with methoxy groups alters antimicrobial activity .

- Pyrrolidine substitution : Cyclopropyl groups enhance metabolic stability .

- Data analysis : Use regression models to correlate substituent properties (e.g., logP) with activity .

Advanced: How can contradictory bioactivity data across studies be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Replicate experiments with standardized protocols.

- Analytical validation : Ensure compound purity (>95% by HPLC) .

- Meta-analysis : Compare data across studies to identify outliers or trends .

Advanced: What analytical methods are critical for characterizing reaction intermediates?

- TLC monitoring : Tracks reaction progress using silica gel plates and UV visualization .

- LC-MS : Detects low-abundance intermediates and byproducts .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N content) .

Advanced: How is computational modeling applied to predict properties of this compound?

- Docking simulations : Predict binding modes to targets like glucosylceramide synthase using AutoDock/Vina .

- QSAR models : Relate molecular descriptors (e.g., PSA, logP) to bioavailability .

- DFT calculations : Optimize geometries and electronic properties (e.g., HOMO/LUMO) for reactivity insights .

Advanced: What strategies are used for pharmacological profiling in preclinical studies?

- ADME assays : Measure permeability (Caco-2 cells), metabolic stability (microsomes), and plasma protein binding .

- Toxicity screens : Assess hepatotoxicity (e.g., HepG2 viability) and cardiotoxicity (hERG channel inhibition) .

- In vivo models : Test efficacy in disease models (e.g., neurodegenerative or cancer xenografts) .

Advanced: How are stability and storage conditions optimized for this compound?

- Degradation studies : Expose to light, heat, and humidity; monitor via HPLC for decomposition products .

- Stabilizers : Use antioxidants (e.g., BHT) in lyophilized formulations .

- Storage : Recommend –20°C under argon for long-term stability .

Advanced: What challenges arise during scale-up, and how are they addressed?

- Solvent selection : Replace DMSO with safer solvents (e.g., ethanol) for large batches .

- Reactor design : Transition from batch to continuous flow systems to improve heat/mass transfer .

- Purification : Optimize column chromatography or switch to recrystallization for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.